1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxylic acid
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Overview
Description
1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxylic acid is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of metal catalysts, such as palladium or copper, can also be employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted indazole derivatives
Scientific Research Applications
1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-7-(trifluoromethyl)-1H-indazole: Lacks the carboxylic acid group but shares similar chemical properties and applications.
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: Another trifluoromethylated compound with potential medicinal applications.
Uniqueness
1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability, lipophilicity, and potential for diverse applications in scientific research .
Properties
IUPAC Name |
1-methyl-7-(trifluoromethyl)indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-15-8-5(7(14-15)9(16)17)3-2-4-6(8)10(11,12)13/h2-4H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBSGICSEAVIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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